A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Vinorelbine ditartrate
CAS No.: 125317-39-7
Cat. No.: VC20740868
Molecular Formula: C53H66N4O20
Molecular Weight: 1079.1 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125317-39-7 |
---|---|
Molecular Formula | C53H66N4O20 |
Molecular Weight | 1079.1 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Standard InChI | InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
Standard InChI Key | CILBMBUYJCWATM-KRQCOKQWSA-N |
Isomeric SMILES | CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Vinorelbine ditartrate is characterized by the following chemical properties:
Property | Value |
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Chemical Formula | C₄₅H₅₄N₄O₈·2C₄H₆O₆ |
Molecular Weight | 1079.11 |
CAS Number | 125317-39-7 |
Structure | Semi-synthetic vinca alkaloid composed of two multi-ringed units (vindoline and catharanthine) |
Relative Density | 1.36 g/cm³ |
The compound consists of a vindoline unit and a modified catharanthine component, with the latter being the target of structural modification . This structural characteristic contributes to vinorelbine's unique pharmacological properties compared to other vinca alkaloids. The ditartrate salt form contains two tartaric acid molecules associated with the vinorelbine base, enhancing its solubility profile for pharmaceutical applications .
Solubility Properties
Vinorelbine ditartrate demonstrates excellent solubility in aqueous solutions, making it suitable for intravenous administration:
Solvent | Solubility |
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Water (H₂O) | 107.9 mg/mL (99.99 mM) |
DMSO | 55 mg/mL (50.97 mM) |
For both solvents, sonication is recommended to achieve complete dissolution .
Mechanism of Action
Vinorelbine ditartrate exerts its anti-cancer effects through multiple molecular mechanisms, with its primary action targeting microtubule dynamics.
Primary Anti-Mitotic Mechanism
The principal mechanism of action involves interference with tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . Specifically:
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Vinorelbine binds to tubulin, creating a unique interaction where the eight-membered catharanthine ring opens and forms both covalent and reversible bonds with tubulin molecules .
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This binding inhibits the assembly of microtubules and promotes their disassembly, preventing the formation of a functional mitotic spindle .
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The cells are subsequently arrested at the metaphase of mitosis (G2/M phase), unable to complete cell division .
A notable characteristic of vinorelbine is its preferential binding to mitotic microtubules rather than axonal microtubules, potentially reducing neurotoxicity compared to other vinca alkaloids .
Apoptotic Signaling Pathways
Beyond direct mitotic arrest, vinorelbine ditartrate triggers apoptosis through several molecular pathways:
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Activation/inactivation of protein kinases in essential signaling pathways, including p21 WAF1/CIP1 and Ras/Raf, PKC/PKA
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Phosphorylation and inactivation of the apoptosis inhibitor Bcl2
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Decrease in heterodimer formation between Bcl2 and the pro-apoptotic gene BAX, stimulating the apoptotic cascade
Additionally, vinorelbine may interfere with amino acid metabolism, cyclic AMP and glutathione metabolism, calmodulin-dependent Ca²⁺-transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis .
Pharmacology
Pharmacokinetics
Vinorelbine ditartrate demonstrates favorable pharmacokinetic properties that support its clinical application:
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Absorption: When administered intravenously, vinorelbine is rapidly absorbed with peak serum concentrations achieved within 2 hours of administration .
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Distribution: The compound distributes widely throughout the body, with particular accumulation in proliferating tissues.
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Metabolism: Hepatic metabolism is the primary route of clearance.
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Elimination: Primarily excreted through biliary and fecal routes.
Potency
In preclinical studies, vinorelbine ditartrate has demonstrated significant anti-proliferative activity:
Cell Line | IC₅₀ |
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HeLa cells | 1.25 nM |
This high potency indicates strong inhibition of cancer cell proliferation at nanomolar concentrations .
Clinical Applications
Vinorelbine ditartrate has been approved for various oncological indications and is being investigated for additional applications.
FDA-Approved Indications
The primary FDA-approved indications include:
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Advanced non-small cell lung cancer (NSCLC), as a single agent or in combination with other chemotherapeutic drugs
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Metastatic breast cancer, particularly in patients previously treated with anthracycline and/or taxane therapy
Additional Clinical Uses
Based on clinical evidence, vinorelbine is also utilized in the following conditions:
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Relapsed or refractory Hodgkin lymphoma, in combination with other chemotherapy agents
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Desmoid tumor or aggressive fibromatosis, in combination with methotrexate
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HER2-positive, trastuzumab-resistant, advanced breast cancer in patients previously treated with a taxane, in combination with trastuzumab and everolimus
Clinical Trials and Research Findings
Breast Cancer Studies
Extensive research has established vinorelbine's efficacy in treating metastatic breast cancer:
Treatment Setting | Response Rate |
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First-line therapy | 40% to 44% |
Second-line therapy | 17% to 36% |
Combination therapy (first-line) | >50% |
These findings demonstrate that vinorelbine provides meaningful clinical benefit for patients with metastatic breast cancer, with particularly promising results when used in combination regimens .
Melanoma Studies
A Phase II trial conducted by the Southwest Oncology Group evaluated vinorelbine in patients with disseminated malignant melanoma who had failed one prior systemic therapy:
Despite promising preclinical activity, the trial demonstrated insufficient clinical activity in previously treated melanoma patients, leading to early study closure after the first stage of accrual .
Preclinical Combination Studies
Recent laboratory investigations have explored synergistic combinations:
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With DT-13 in non-small cell lung cancer (NSCLC):
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APC status and sensitivity:
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In vivo studies with DT-13:
Toxicity and Side Effects
Neurologic Toxicities
Neurologic adverse effects are generally milder compared to other vinca alkaloids:
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Mild to moderate peripheral neuropathy (most common)
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Paresthesia and hypesthesia
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Loss of deep tendon reflexes (occurs in less than 5% of patients)
In the Phase II melanoma trial, six patients experienced one or more Grade 4 toxicities, including neutropenia/granulocytopenia, leukopenia, dyspnea, and fatigue, with one death reported due to febrile neutropenia .
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